Cas no 1404-15-5 (Nogalamycin)

Nogalamycin structure
Nome do Produto:Nogalamycin
Nogalamycin Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-,methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylicacid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-a-L-mannopyranosyl)oxy]-4
- NOGALAMYCIN
- antibiotic205t3
- NOGALAMYCIN,STREPTOMYCES NOGALATER
- nogalomycin
- nsc-70845
- AIDS031122
- antibioticnsc70845
- NOGALAMYCIN FROM STREPTOMYCES NOGALATER
- NOGALAMYCIN, STREPTOMYCES NOGALATER
- Nogalamycin >=95%, from Streptomyces nogalater
- NSC70845
- Antibiotic from Streptomyces nogalater
- NOGALAMYCIN [USAN]
- Nogalamyicn
- Nogalamycin [USAN:INN]
- NGM
- Nogalamicina
- MFCD00083442
- Methyl 11-((6-desoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-dimethylamino-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-2,6-epoxy-2H-naphthaceno(1,2-b)-oxocin-14-carboxylat
- KGTDRFCXGRULNK-JYOBTZKQSA-N
- HY-105846
- U 15167
- J-007388
- CHEBI:44504
- C18633
- L059DCD6IP
- methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
- Antibiotic 205t3; NSC 70845; U 15167
- CS-0026774
- methyl (2R,3S,4R,5R,6R,11S,13S,14R)-11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-3,4,5,6,9,11,12,13,14,16-decahydro-2H-2,6-epoxytetraceno[1,2-b]oxocine-14-carboxylate
- NS00011895
- Nogalamycinum [INN-Latin]
- Nogalamycine
- SCHEMBL4472
- 2,6-Epoxy-2H-naphthaceno(1,2-b)oxocin-14-carboxylic acid, 11-((6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy)-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R-(2alpha,3beta,4alpha,5beta,6alpha,11beta,13alpha,14alpha))-
- Nogalamicina [INN-Spanish]
- DTXSID20930779
- 2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-alpha-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)-
- NOGALAMYCIN [MI]
- Nogalamycine [INN-French]
- Q7047427
- NSC 70845
- BDBM50370548
- NOGALAMYCIN [INN]
- Nogalamycinum
- AKOS040749035
- CHEMBL504459
- Antibiotic NSC 70845
- 1404-15-5
- Nogalamycin (USAN/INN)
- D05198
- UNII-L059DCD6IP
- Antibiotic 205t3
- U-15167
- SCHEMBL1649692
- PD011266
- 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9.11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-
- methyl dimethylamino-pentahydroxy-dimethyl-dioxo-(3,4,5-trimethoxy-4,6-dimethyl-tetrahydropyran-2-yl)oxy-[?]carboxylate
- NCI60_038415
- Methyl 23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
- CHEMBL1991217
- 2,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2.alpha.,3.beta.,4.alpha.,5.beta.,6.alpha.,11.beta.,13.alpha.,14.alpha.)-(+)-
- 2,6-epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methylhexopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2S,3S,4R,5R,...
- methyl (1S,10S,12S,13R,21S,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate
- Nogalamycin
-
- Inchi: 1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14?,19-,24-,25-,29-,31+,32?,33?,35-,36?,37-,38-,39?/m0/s1
- Chave InChI: KGTDRFCXGRULNK-QNQBSKBHSA-N
- SMILES: O1[C@@]2([H])[C@]([H])([C@@]([H])([C@]([H])([C@]1(C([H])([H])[H])C1=C([H])C(=C3C(C4=C(C(C3=C1O2)=O)C([H])=C1C(=C4O[H])[C@]([H])(C([H])([H])[C@@](C([H])([H])[H])([C@]1([H])C(=O)OC([H])([H])[H])O[H])OC1([H])C([H])(C(C([H])([H])[H])(C([H])(C([H])(C([H])([H])[H])O1)OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)O[H])O[H])N(C([H])([H])[H])C([H])([H])[H])O[H]
Propriedades Computadas
- Massa Exacta: 787.30500
- Massa monoisotópica: 787.305135
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 17
- Contagem de Átomos Pesados: 56
- Contagem de Ligações Rotativas: 8
- Complexidade: 1530
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 5
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 229
- XLogP3: 1.1
Propriedades Experimentais
- Densidade: 1.2095 (rough estimate)
- Ponto de Fusão: 195-196° (dec)
- Ponto de ebulição: 658.61°C (rough estimate)
- Ponto de Flash: 498.1°C
- Índice de Refracção: 1.7650 (estimate)
- PSA: 229.44000
- LogP: 1.13800
- Rotação Específica: D25 +425° (c = 0.11 in CHCl3)
- pka: 7.45 (60% ethanol)
Nogalamycin Informações de segurança
- WGK Alemanha:3
- Código da categoria de perigo: 45-46-61-20/21/22
- Instrução de Segurança: 53-22-36/37/39-45
- RTECS:RA4550000
-
Identificação dos materiais perigosos:
- Toxicidade:LD50 in mice (mg/kg): 11.75 i.v., 4.79 i.p. (Hadidian)
- Frases de Risco:R45; R46; R61; R20/21/22
- Condição de armazenamento:2-8°C
Nogalamycin Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
BioAustralis | BIA-N1575-5mg |
Nogalamycin |
1404-15-5 | >95% by HPLC | 5mg |
$220.00 | 2024-07-19 | |
BioAustralis | BIA-N1575-25mg |
Nogalamycin |
1404-15-5 | >95% by HPLC | 25mg |
$770.00 | 2024-07-19 | |
1PlusChem | 1P001CTS-1mg |
2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)- |
1404-15-5 | 97% | 1mg |
$258.00 | 2024-06-21 | |
Aaron | AR001D24-1mg |
2,6-Epoxy-2H-naphthaceno[1,2-b]oxocin-14-carboxylic acid, 11-[(6-deoxy-3-C-methyl-2,3,4-tri-O-methyl-α-L-mannopyranosyl)oxy]-4-(dimethylamino)-3,4,5,6,9,11,12,13,14,16-decahydro-3,5,8,10,13-pentahydroxy-6,13-dimethyl-9,16-dioxo-, methyl ester, (2R,3S,4R,5R,6R,11S,13S,14R)- |
1404-15-5 | 97% | 1mg |
$308.00 | 2025-02-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73118-5mg |
Nogalamycin |
1404-15-5 | 98% | 5mg |
¥2435.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-250574-25 mg |
Nogalamycin, |
1404-15-5 | 25mg |
¥6,017.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-250574-25mg |
Nogalamycin, |
1404-15-5 | 25mg |
¥6017.00 | 2023-09-05 | ||
TRC | N888503-10mg |
Nogalamycin |
1404-15-5 | 10mg |
$ 1644.00 | 2023-09-06 | ||
TRC | N888503-1mg |
Nogalamycin |
1404-15-5 | 1mg |
$ 207.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73118-25mg |
Nogalamycin |
1404-15-5 | 98% | 25mg |
¥8216.00 | 2022-04-26 |
Nogalamycin Literatura Relacionada
-
1. Structure of the nogalamycin–d(ATGCAT)2 complex in solution: DNA recognition at an isolated TpG siteHuw E. Williams,Mark S. Searle J. Chem. Soc. Perkin Trans. 1 1998 3
-
Mandy B. Hulst,Thadee Grocholski,Jacques J. C. Neefjes,Gilles P. van Wezel,Mikko Mets?-Ketel? Nat. Prod. Rep. 2022 39 814
-
Mark S. Searle,Allister J. Maynard,Huw E. L. Williams Org. Biomol. Chem. 2003 1 60
-
4. Synthesis of the C-glycoside fragment of nogalamycin and some nogalamycin precursorsMark A. Bates,Peter. G. Sammes,Gordon A. Thomson J. Chem. Soc. Perkin Trans. 1 1988 3037
-
Michelle L. Colgrave,Jennifer L. Beck,Margaret M. Sheil,Mark S. Searle Chem. Commun. 2002 556
1404-15-5 (Nogalamycin) Produtos relacionados
- 2229228-70-8(3-(3-bromo-2-fluorophenyl)but-3-en-1-amine)
- 473797-71-6((2S)-pyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid)
- 549483-36-5(2-Cyano-N-(2,4-dibromophenyl)acetamide)
- 942000-90-0(2-2-({(4-fluorophenyl)carbamoylmethyl}sulfanyl)-1,3-thiazol-4-yl-N-(3-methylbutyl)acetamide)
- 2228157-75-1(3-fluoro-2,6-dimethoxyphenyl sulfamate)
- 866345-14-4(3-(4-fluorophenyl)-5-(2-methoxyphenyl)methyl-8-methyl-5H-pyrazolo4,3-cquinoline)
- 1326911-20-9(N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide)
- 1983347-04-1(methyl (1S,5R)-6-azabicyclo3.2.1octane-5-carboxylate)
- 2091989-91-0(4-(3-methylbutoxy)phenylmethanesulfonyl chloride)
- 152935-66-5((2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid)
Fornecedores recomendados
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

atkchemica
Membro Ouro
CN Fornecedor
Reagente

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
